Welcome to the BenchChem Online Store!
molecular formula C10H13ClO B8683062 1-(3-Chloropropoxy)-4-methylbenzene

1-(3-Chloropropoxy)-4-methylbenzene

Cat. No. B8683062
M. Wt: 184.66 g/mol
InChI Key: YQJAXEQLKNIDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05965743

Procedure details

3.0 g of p-cresol and 4.0 g of 3-bromo-1-chloro propane were placed into 20 ml of water and were subjected to reflux for 1 hour under heating, and whereto 20 ml of the aqueous solution of sodium hydroxide containing 1.2 g of sodium hydroxide were fed dropwise. After subjecting the resultant solution prepared as described hereinabove to reflux for another 2 hours, the solution reacted was poured into ice-water and extracted with ethyl acetate. The ethyl acetate layer resulted was washed with dilute aqueous alkaline solution and saturated saline solution in series, and the organic layer resulted was then dried with anhydrous magnesium sulfate, and the solvent used was removed by distillation under reduce pressure, thereby affording 3.6 g of 3-(4-tolyloxy)-1-chloro propane.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
whereto
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.Br[CH2:10][CH2:11][CH2:12][Cl:13].[OH-].[Na+]>O>[C:3]1([CH3:8])[CH:4]=[CH:5][C:6]([O:7][CH2:10][CH2:11][CH2:12][Cl:13])=[CH:1][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
BrCCCCl
Step Three
Name
whereto
Quantity
20 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solution reacted
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer resulted
WASH
Type
WASH
Details
was washed with dilute aqueous alkaline solution and saturated saline solution in series
CUSTOM
Type
CUSTOM
Details
the organic layer resulted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent used was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)OCCCCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.